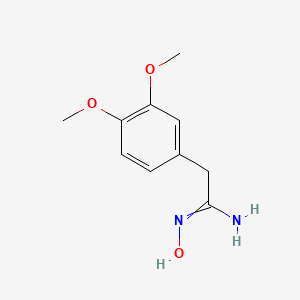

2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide

Description

2-(3,4-Dimethoxyphenyl)-N'-hydroxyethanimidamide is a hydroxyethanimidamide derivative characterized by a 3,4-dimethoxyphenyl group attached to an ethanimidamide backbone with a hydroxylamine substituent. For example, the structurally similar compound (1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide (CAS 1261027-64-8) shares the 3,4-dimethoxyphenyl motif but incorporates a methyl-oxazole ring, altering its electronic and steric properties .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFPRBYVVFXVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=NO)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42191-48-0 | |

| Record name | N-Hydroxy-3,4-dimethoxybenzeneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42191-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired N-hydroxyacetimidamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The imidamide moiety can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and enzymes involved in critical biological processes .

Comparaison Avec Des Composés Similaires

2-(3-Ethoxy-4-methoxyphenyl)-N′-hydroxyethanimidamide (Compound 35)

- Structure : Features a 3-ethoxy-4-methoxyphenyl group instead of 3,4-dimethoxyphenyl.

- Synthesis: Prepared via reaction of hydroxylamine hydrochloride with the precursor ketone in methanol/water (68% yield) .

- Physical Properties : Melting point = 179°C; IR peaks at 3360 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=N) .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Contains a benzamide group linked to a 3,4-dimethoxyphenethylamine moiety.

- Synthesis : Formed by reacting benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

- Physical Properties : Melting point = 90°C; distinct NMR signals for benzoyl protons (δ 7.4–7.8 ppm) .

Compounds with Heterocyclic Modifications

(1Z)-2-[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acids

- Structure : Combines a triazole ring with a thioether linkage and acetic acid tail.

- Synthesis : Derived from 3,4-dimethoxyphenyl-substituted triazoles; esterified to form bioactive derivatives .

- Key Difference : The triazole-thioether system introduces sulfur-based reactivity and hydrogen-bonding variability .

Pharmacologically Relevant Derivatives

Verapamil Impurities (e.g., 2-(3,4-Dimethoxyphenyl)-N-methylethanamine Hydrochloride)

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)

- Structure : Contains catechol (3,4-dihydroxyphenyl) instead of dimethoxy groups.

- Role : Neurotransmitter with applications in treating shock and heart failure .

- Key Difference : Hydroxyl groups confer redox activity and polar character, contrasting with the lipophilic methoxy groups in the target compound .

Comparative Data Table

*Assumed based on structural analogy.

Key Findings and Implications

Substituent Effects : Methoxy groups enhance lipophilicity, while hydroxyl or ethoxy groups alter polarity and bioavailability .

Synthetic Efficiency : Yields vary significantly (68–80%), influenced by reaction mechanisms (e.g., nucleophilic substitution vs. acylation) .

Pharmacological Potential: The hydroxyethanimidamide moiety in the target compound suggests metal-chelating activity, contrasting with the neurotransmitter role of dopamine or the stability of benzamide derivatives .

Activité Biologique

2-(3,4-Dimethoxyphenyl)-N'-hydroxyethanimidamide is a compound that has garnered attention due to its potential biological activities, particularly in neuroprotection, anti-inflammatory responses, and antioxidant properties. This article synthesizes recent research findings and provides insights into the compound's mechanisms of action, efficacy, and safety profile.

Chemical Structure and Properties

The compound features a hydroxylamine moiety linked to an ethanimidamide structure, with a 3,4-dimethoxyphenyl substituent. This structural configuration is hypothesized to influence its biological activity by enhancing interactions with various biological targets.

Neuroprotective Effects

Recent studies have demonstrated that 2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide exhibits significant neuroprotective properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The compound showed IC50 values of 1.37 µM for AChE and 0.95 µM for BuChE, indicating potent inhibitory activity compared to standard drugs .

Anti-inflammatory Activity

The compound also displays notable anti-inflammatory effects. In vitro assays revealed IC50 values of 7.09 µM for COX-1, 0.38 µM for COX-2, and 0.84 µM for 5-LOX, suggesting strong inhibition of inflammatory pathways. The selectivity index for COX-2 was calculated at 18.70, highlighting its potential as a selective anti-inflammatory agent .

Antioxidant Activity

The antioxidant capacity of 2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide was assessed through various assays. The results indicated a robust ability to scavenge free radicals in both in vitro and in vivo models, attributed to the presence of polar functional groups that enhance electron donation capabilities .

Pharmacokinetics and Toxicity Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound has favorable pharmacokinetic properties with good gastrointestinal absorption and low toxicity levels. Specifically, it showed no significant hepatic or cardiotoxic effects in animal models. Skin sensitization tests yielded confidence scores indicating low potential for skin irritation .

Case Studies

Molecular Docking Studies

Molecular docking studies were conducted to explore the binding interactions between the compound and its target proteins associated with cholinesterase activity and inflammatory pathways. The results indicated favorable binding energies that support the observed biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.